molecular formula C18H18Cl3N3O B7682050 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide

Cat. No. B7682050
M. Wt: 398.7 g/mol
InChI Key: MOCSUMASBLHZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide, commonly known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in a variety of cancers, including non-small cell lung cancer, breast cancer, and colon cancer. Inhibition of EGFR signaling has been shown to be an effective strategy for the treatment of these cancers.

Mechanism of Action

CP-724714 inhibits the activity of 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide tyrosine kinase, which is a key signaling molecule in cancer cells. 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide signaling promotes cell proliferation, survival, and angiogenesis, and inhibition of this pathway can lead to cancer cell death. CP-724714 binds to the ATP-binding site of 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide and prevents its activation.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide and downstream signaling molecules such as AKT and ERK. It also induces apoptosis in cancer cells and inhibits angiogenesis.

Advantages and Limitations for Lab Experiments

CP-724714 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to its use. It may not be effective in all types of cancer, and resistance to 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide inhibitors can develop over time.

Future Directions

There are several future directions for research on CP-724714. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide inhibitors. Additionally, there is interest in developing more potent and selective 2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide inhibitors with fewer side effects.

Synthesis Methods

CP-724714 can be synthesized using a variety of methods, including the reaction of 2,4,6-trichlorobenzoyl chloride with cyclopropyl(1-pyridin-2-ylethyl)amine in the presence of a base such as triethylamine. The resulting intermediate can then be reacted with N-(2-hydroxyethyl)acetamide to form the final product.

Scientific Research Applications

CP-724714 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In animal models, CP-724714 has been shown to inhibit tumor growth and improve survival.

properties

IUPAC Name

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O/c1-11(16-4-2-3-7-22-16)24(13-5-6-13)10-17(25)23-18-14(20)8-12(19)9-15(18)21/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCSUMASBLHZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.